molecular formula C12H13ClF3NO2 B2959909 Tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate CAS No. 1260834-16-9

Tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate

Cat. No.: B2959909
CAS No.: 1260834-16-9
M. Wt: 295.69
InChI Key: UYCCGQCNJNKWEW-UHFFFAOYSA-N
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Preparation Methods

The preparation of tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate involves multi-step synthetic routes. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may vary depending on the manufacturer and specific patent restrictions .

Chemical Reactions Analysis

Tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-11(2,3)19-10(18)17-9-6-7(12(14,15)16)4-5-8(9)13/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCCGQCNJNKWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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